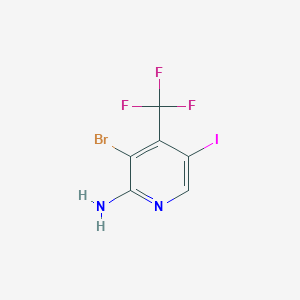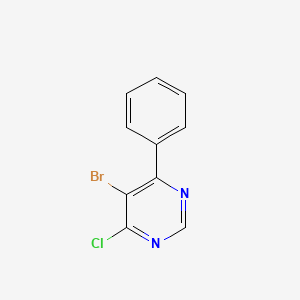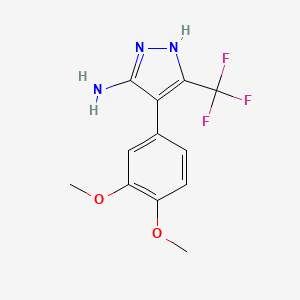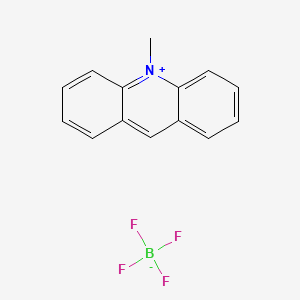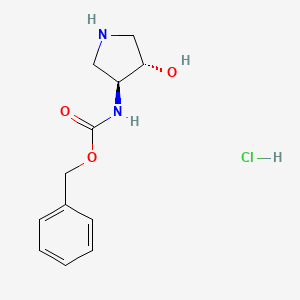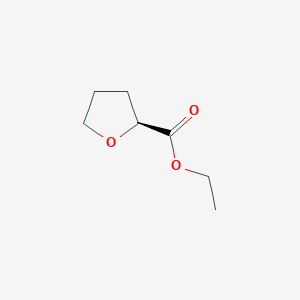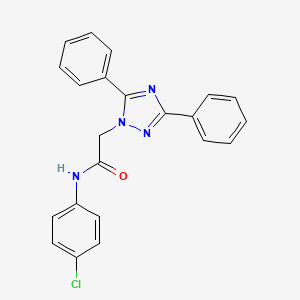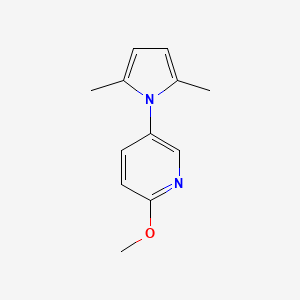![molecular formula C11H6Br2N2S B11772293 2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11772293.png)
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of bromine atoms in the thiophene ring and the benzo[d]imidazole core makes this compound particularly interesting for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of 4,5-dibromothiophene-2-carboxaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Coupling Reactions: Palladium catalysts such as Pd(PPh₃)₄ are used along with bases like triethylamine (Et₃N).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex polycyclic compounds.
科学的研究の応用
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
類似化合物との比較
Similar Compounds
- 2-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- 4,5-Diphenyl-imidazol-1,2,3-triazole hybrids
- 2-(4,5-Phenyl-1H-imidazole-2-yl)-phenol
Uniqueness
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole is unique due to the presence of bromine atoms in the thiophene ring, which imparts distinct chemical and biological properties. This makes it more reactive in substitution reactions and potentially more potent in biological applications compared to similar compounds without bromine atoms.
特性
分子式 |
C11H6Br2N2S |
|---|---|
分子量 |
358.05 g/mol |
IUPAC名 |
2-(4,5-dibromothiophen-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H6Br2N2S/c12-6-5-9(16-10(6)13)11-14-7-3-1-2-4-8(7)15-11/h1-5H,(H,14,15) |
InChIキー |
WNRVUPOOVYVKQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(S3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


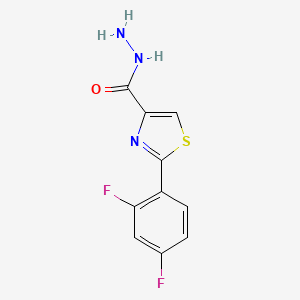


![N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11772233.png)
